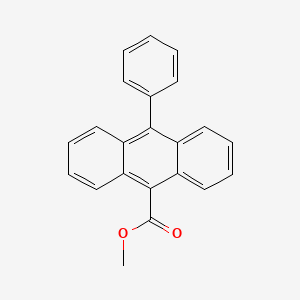
Methyl 10-phenylanthracene-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 10-phenylanthracene-9-carboxylate is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. Anthracene and its derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 10-phenylanthracene-9-carboxylate typically involves the reaction of 9-bromo-10-phenylanthracene with methyl carboxylate under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which employs a boronic acid derivative and a palladium catalyst in a suitable solvent .
Industrial Production Methods: Industrial production methods for anthracene derivatives often involve large-scale Friedel-Crafts reactions, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 10-phenylanthracene-9-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into various hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include anthraquinone derivatives, hydroanthracenes, and various substituted anthracenes .
Applications De Recherche Scientifique
Methyl 10-phenylanthracene-9-carboxylate has a wide range of scientific research applications:
Biology: The compound’s photophysical properties make it useful in fluorescent probes for biological imaging.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is employed in the development of organic semiconductors and photovoltaic materials.
Mécanisme D'action
The mechanism by which methyl 10-phenylanthracene-9-carboxylate exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes intersystem crossing to a triplet state, which can then transfer energy to other molecules. This process is utilized in applications such as triplet-triplet annihilation upconversion and photodynamic therapy .
Comparaison Avec Des Composés Similaires
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9,10-Dimethylanthracene: Used in triplet-triplet annihilation systems due to its high emission yield.
Uniqueness: Methyl 10-phenylanthracene-9-carboxylate stands out due to its specific substitution pattern, which imparts unique photophysical properties. Its ability to act as an annihilator in upconversion systems slightly exceeds that of the benchmark annihilator 9,10-diphenylanthracene .
Propriétés
Numéro CAS |
63018-91-7 |
|---|---|
Formule moléculaire |
C22H16O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
methyl 10-phenylanthracene-9-carboxylate |
InChI |
InChI=1S/C22H16O2/c1-24-22(23)21-18-13-7-5-11-16(18)20(15-9-3-2-4-10-15)17-12-6-8-14-19(17)21/h2-14H,1H3 |
Clé InChI |
JCZSUTUWRXIICC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


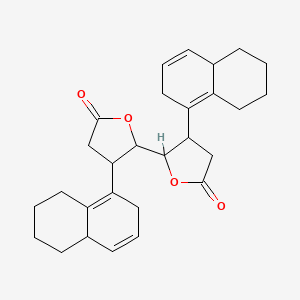
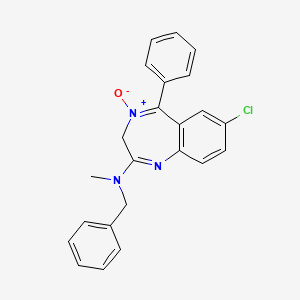
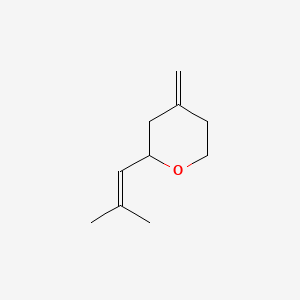
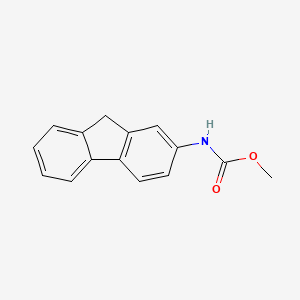
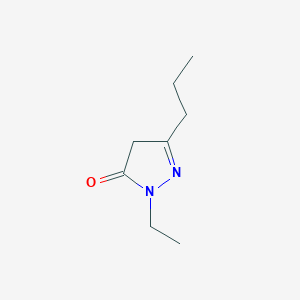
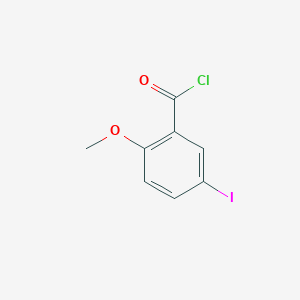
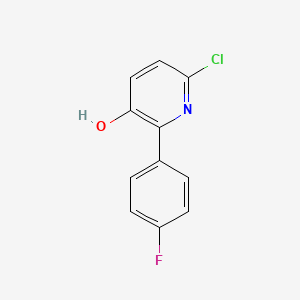
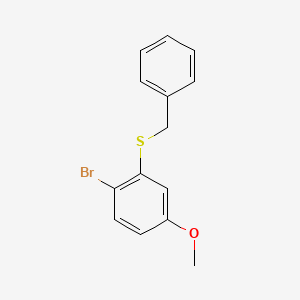
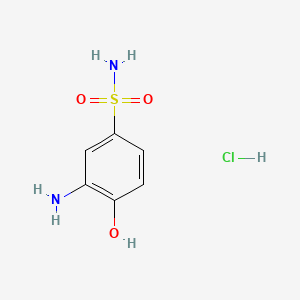
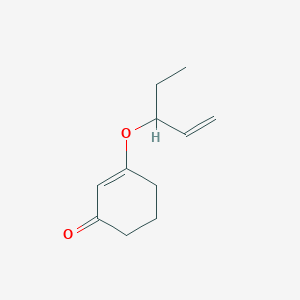
![Methyl 4-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}benzoate](/img/structure/B13946726.png)
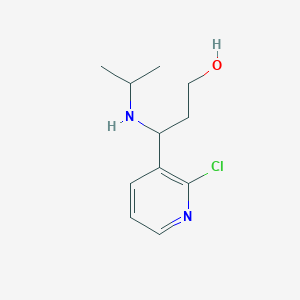
![3-Benzhydryl-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13946734.png)

